molecular formula C12H14FN5OS B4046293 2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL

2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL

Cat. No.: B4046293
M. Wt: 295.34 g/mol
InChI Key: AQBMMNVZMYAJGH-UHFFFAOYSA-N
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Description

2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL is a complex organic compound that features a triazine ring, a fluorinated aniline group, and a sulfanyl-ethanol moiety

Properties

IUPAC Name

2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5OS/c13-8-1-3-9(4-2-8)15-12-17-10(7-20-6-5-19)16-11(14)18-12/h1-4,19H,5-7H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMMNVZMYAJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CSCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-fluoroaniline under controlled conditions to form the intermediate 4-amino-6-(4-fluoroanilino)-1,3,5-triazine . This intermediate is then reacted with a suitable thiol compound, such as 2-mercaptoethanol, to introduce the sulfanyl-ethanol group .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts or solvents that facilitate the desired transformations. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis route.

Chemical Reactions Analysis

Types of Reactions

2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups.

Scientific Research Applications

2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and fluorinated aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules . The sulfanyl-ethanol moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorinated aniline group and the sulfanyl-ethanol moiety distinguishes it from other triazine derivatives, potentially offering enhanced properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-({[4-AMINO-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1-ETHANOL

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